Home > Products > Screening Compounds P1872 > 4-Iodo-3-nitrosobenzamide
4-Iodo-3-nitrosobenzamide - 169262-73-1

4-Iodo-3-nitrosobenzamide

Catalog Number: EVT-12693491
CAS Number: 169262-73-1
Molecular Formula: C7H5IN2O2
Molecular Weight: 276.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Iodo-3-nitrosobenzamide is a chemical compound with significant potential in medicinal chemistry, particularly in cancer treatment. It is classified as a C-nitroso prodrug, which means it requires metabolic activation to exert its biological effects. The compound is synthesized from 4-iodo-3-nitrobenzamide, which is known for its selective tumoricidal action against various cancer cell types.

Source and Classification

4-Iodo-3-nitrosobenzamide is derived from 4-iodo-3-nitrobenzamide through enzymatic reduction processes that occur predominantly in malignant cells. Its classification as a prodrug highlights its need for metabolic conversion to become pharmacologically active. The compound has been the subject of various studies focusing on its biochemical properties and therapeutic applications, particularly in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-iodo-3-nitrosobenzamide involves several steps, primarily starting from 4-iodo-3-nitrobenzoic acid. A notable method includes the following:

  1. Esterification: 4-Iodo-3-nitrobenzoic acid is dissolved in trimethyl orthoacetate and refluxed for about 15 hours. This step yields an ester intermediate with high purity (>99.5%) due to the unique mechanism that minimizes impurities from nucleophilic substitution reactions .
  2. Amidation: The ester product is then reacted with ammonia at room temperature, resulting in a yield of approximately 95% (98% HPLC) after crystallization . This method avoids toxic solvents like acetonitrile, enhancing safety and purity.
  3. Crystallization: A new crystallization method using methanol-water further purifies the compound, yielding a highly pure final product .
Molecular Structure Analysis

Structure and Data

The molecular formula of 4-iodo-3-nitrosobenzamide is C7H6N2O3I. Its structure consists of an iodine atom attached to a benzene ring that also contains a nitroso group and an amide functional group.

Key structural data includes:

  • Molecular Weight: Approximately 292.04 g/mol
  • InChI Key: A unique identifier for the compound's structure, facilitating database searches.

The structural representation can be visualized through molecular modeling software or chemical databases.

Chemical Reactions Analysis

Reactions and Technical Details

4-Iodo-3-nitrosobenzamide participates in several chemical reactions, including:

  1. Reduction: The nitroso group can be reduced to an amino group, yielding 4-iodo-3-aminobenzamide using reducing agents like hydrogen gas in the presence of a palladium catalyst .
  2. Nucleophilic Substitution: The nitro group can undergo nucleophilic aromatic substitution under appropriate conditions, allowing for the introduction of various nucleophiles.
  3. Hydrolysis: In basic conditions, this compound can hydrolyze to form 4-iodo-3-nitrobenzoic acid.

These reactions are critical for understanding the compound's reactivity and potential transformations in biological systems.

Mechanism of Action

Process and Data

The mechanism of action of 4-iodo-3-nitrosobenzamide primarily involves its metabolic activation within cancer cells:

  1. Activation: The prodrug is reduced by cellular enzymes specific to malignant cells, converting it into the active form, 4-iodo-3-nitrosobenzamide. This process is facilitated by the deficiency of hydride transfer mechanisms in cancer cells compared to non-malignant cells .
  2. Tumoricidal Action: Once activated, the compound induces apoptosis in tumor cells through mechanisms that involve oxidative stress and disruption of cellular functions .

This selective action underscores its potential as a targeted cancer therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-iodo-3-nitrosobenzamide include:

  • Appearance: Typically appears as a yellow solid.
  • Solubility: Soluble in organic solvents such as methanol but less soluble in water.

Chemical properties include:

  • Stability: The compound is relatively stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data regarding its reactivity with biological molecules indicates that it can interact with cellular components leading to cytotoxic effects specifically in tumor cells .

Applications

Scientific Uses

4-Iodo-3-nitrosobenzamide has several applications in scientific research and potential therapeutic contexts:

  1. Cancer Treatment: Due to its selective cytotoxicity against tumor cells, it is being explored as a chemotherapeutic agent .
  2. Biochemical Research: It serves as a model compound for studying nitroso compounds' mechanisms and their effects on cellular metabolism.
  3. Drug Development: Ongoing research aims to optimize its efficacy and safety profile for clinical applications in oncology.
Introduction: Nomenclature and Research Significance

Chemical Ontology and Systematic Nomenclature

4-Iodo-3-nitrosobenzamide (molecular formula: C₇H₅IN₂O₂; molecular weight: 276.03 g/mol) is the biologically active metabolite derived from the prodrug 4-iodo-3-nitrobenzamide (INO₂BA; CAS 160003-66-7). Its IUPAC name is 4-iodo-3-nitrosobenzamide, reflecting the positions of the iodine substituent (para to the carboxamide group) and the nitroso group (ortho to iodine) on the benzene ring [4] [6]. Key synonyms include:

  • INOBA (abbreviation for the reduced nitroso form)
  • BSI-201 metabolite
  • 3-Nitroso-4-iodobenzamide

Structurally, it belongs to the ortho-nitrosobenzamide class, characterized by an electron-deficient nitroso moiety adjacent to the carboxamide functional group. This arrangement facilitates electrophilic reactivity, particularly toward thiol groups in proteins and peptides [1] [8]. The iodine atom at the C4 position significantly enhances its electrophilicity and redox reactivity compared to non-halogenated analogs like 3-nitrosobenzamide [3].

Table 1: Nomenclature and Chemical Identifiers of 4-Iodo-3-nitrosobenzamide

PropertyValue
IUPAC Name4-Iodo-3-nitrosobenzamide
Molecular FormulaC₇H₅IN₂O₂
CAS Number (Parent Prodrug)160003-66-7 (4-iodo-3-nitrobenzamide)
SynonymsINOBA, BSI-201 metabolite
Molecular Weight276.03 g/mol
Key Functional GroupsCarboxamide, Nitroso, Iodine

Historical Development as a Putative PARP Inhibitor

4-Iodo-3-nitrosobenzamide emerged from research into nitroaromatic compounds targeting DNA repair enzymes. Early biochemical studies demonstrated its ability to eject zinc ions from the first zinc finger domain (ZnF1) of PARP-1 (poly(ADP-ribose) polymerase 1) in vitro. This irreversible inactivation mechanism distinguished it from competitive NAD⁺-mimetic PARP inhibitors (e.g., olaparib), as it prevented PARP-1’s DNA-binding capacity [1] [3]. The proposed reaction involves nucleophilic attack by cysteine residues in ZnF1 on the electrophilic nitroso group, forming covalent adducts that disrupt zinc coordination [3].

Consequently, the prodrug 4-iodo-3-nitrobenzamide (later assigned the INN "iniparib") entered clinical development. Phase II trials in triple-negative breast cancer (TNBC) reported enhanced efficacy when combined with gemcitabine/carboplatin, leading to accelerated FDA designation. However, subsequent studies revealed critical discrepancies:

  • Lack of PARP inhibition in cellular models: Unlike olaparib or veliparib, iniparib failed to inhibit PAR polymer formation in intact cells exposed to DNA-damaging agents (e.g., methyl methanesulfonate) [7].
  • Absence of synthetic lethality: Iniparib showed no selective cytotoxicity in BRCA1/2-deficient cell lines, a hallmark of true PARP inhibitors [7] [10].
  • Off-target reactivity: Mass spectrometry confirmed non-selective covalent modification of cysteine-rich proteins (e.g., glyceraldehyde-3-phosphate dehydrogenase), unrelated to PARP inhibition [7] [8].

By 2012, clinical phase III trials failed to confirm survival benefits, and iniparib was reclassified as a non-PARP inhibitor cytotoxin. This underscored the mechanistic distinction between zinc-ejecting nitroso compounds and catalytic PARP inhibitors [5] [10].

Context within Nitroaromatic Prodrug Therapeutics

4-Iodo-3-nitrobenzamide exemplifies a bioreductive prodrug strategy targeting the unique redox environment of tumors. Hypoxic conditions and elevated nitroreductase activity in cancer cells facilitate its stepwise reduction:

  • Nitro (INO₂BA) → Nitroso (INOBA): Mediated by cellular reductases (e.g., cytochrome P450 or NADPH-dependent enzymes).
  • Nitroso → Hydroxylamine or amine: Further reduction yields inactive metabolites [1] [3].

The transient nitroso intermediate (4-iodo-3-nitrosobenzamide) is the primary cytotoxic species. Its reactivity enables two tumor-selective actions:

  • Inhibition of metabolic enzymes: Covalent binding to GAPDH (glyceraldehyde-3-phosphate dehydrogenase) inactivates glycolysis, disrupting energy production. This effect is amplified by glutathione (GSH) depletion using buthionine sulfoximine (BSO), as GSH competitively reduces INOBA to the inactive amine [8].
  • Induction of zinc ejection: While PARP-1 inhibition is now disputed, reactivity with zinc finger domains of other nuclear proteins may contribute to DNA damage responses [3] [8].

Table 2: Metabolic Reduction Pathway and Biological Effects of 4-Iodo-3-nitrobenzamide

Reduction StepKey Enzyme SystemsPrimary MetaboliteBiological Consequence
Nitro → NitrosoNADPH-Cytochrome P450 reductases4-Iodo-3-nitrosobenzamide (INOBA)Electrophilic attack on thiols/zinc fingers
Nitroso → HydroxylamineAscorbate/GSH-dependentHydroxylamine derivativeLoss of reactivity
Nitroso → AmineGlutathione (GSH)4-Iodo-3-aminobenzamideDetoxification, excreted

Compared to non-iodinated analogs (e.g., 3-nitrobenzamide), the iodine substituent:

  • Increases lipophilicity, enhancing cellular uptake.
  • Augments electrophilicity of the nitroso group, accelerating covalent adduct formation [1] [3].
  • Improves selectivity for tumor cells with elevated nitroreductase activity and compromised antioxidant defenses [8].

This prodrug design leverages tumor-specific biochemistry to generate localized cytotoxicity while minimizing systemic exposure to the active nitroso species.

Properties

CAS Number

169262-73-1

Product Name

4-Iodo-3-nitrosobenzamide

IUPAC Name

4-iodo-3-nitrosobenzamide

Molecular Formula

C7H5IN2O2

Molecular Weight

276.03 g/mol

InChI

InChI=1S/C7H5IN2O2/c8-5-2-1-4(7(9)11)3-6(5)10-12/h1-3H,(H2,9,11)

InChI Key

IRIFRGXKPWAGNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N=O)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.